UCB-6876
CAS No.: 637324-45-9
Cat. No.: VC0546224
Molecular Formula: C17H18N2O
Molecular Weight: 266.34 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 637324-45-9 |
---|---|
Molecular Formula | C17H18N2O |
Molecular Weight | 266.34 g/mol |
IUPAC Name | [1-[(2,5-dimethylphenyl)methyl]benzimidazol-2-yl]methanol |
Standard InChI | InChI=1S/C17H18N2O/c1-12-7-8-13(2)14(9-12)10-19-16-6-4-3-5-15(16)18-17(19)11-20/h3-9,20H,10-11H2,1-2H3 |
Standard InChI Key | RZRPPZWEPMDGEI-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3N=C2CO |
Canonical SMILES | CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3N=C2CO |
Appearance | Solid powder |
Introduction
Chemical and Physical Properties of UCB-6876
Structural Characteristics
UCB-6876 (CAS No. 637324-45-9) is a benzimidazole derivative with the SMILES code CC1=CC(CN2C3=CC=CC=C3N=C2CO)=C(C)C=C1
. Its structure features a 2,5-dimethylbenzyl group linked to a benzimidazole core, which facilitates interactions with hydrophobic pockets in the TNF trimer. The compound’s molecular formula (C₁₇H₁₈N₂O) and low polar surface area (45.3 Ų) contribute to its membrane permeability and suitability for oral administration .
Mechanism of Action: Stabilization of Asymmetric TNF Trimers
Fragment-Based Discovery
A 2019 screen of 2,000 chemical fragments using surface plasmon resonance (SPR) identified UCB-6876 as a weak binder to TNF (K<sub>D</sub> = 22 μM) . Unlike typical small molecules, UCB-6876 exhibited unusually slow binding kinetics: an association rate (k<sub>a</sub>) of 923 M<sup>−1</sup>s<sup>−1</sup> and a dissociation rate (k<sub>d</sub>) of 0.02 s<sup>−1</sup> . These properties suggested a mechanism involving conformational selection rather than induced fit.
Structural Insights From X-Ray Crystallography
Co-crystallization of UCB-6876 with TNF (PDB: 6OOY) revealed its binding at the trimer’s central cavity, disrupting three-fold symmetry . The benzimidazole group forms a hydrogen bond with Tyr151<sup>C</sup> and π-stacks with Tyr59<sup>C</sup>, while the 2,5-dimethylbenzyl moiety occupies a hydrophobic pocket formed by Tyr59<sup>A</sup>, Tyr119<sup>B</sup>, and Leu57<sup>B</sup> . This interaction locks TNF in an asymmetric state, preventing receptor engagement (Fig. 1).
Preclinical Efficacy and Pharmacokinetics
Inhibition of TNF Monomer Exchange
UCB-6876 stabilizes TNF trimers, as shown by mass spectrometry experiments. Mixing human and mouse TNF under normal conditions produces heterotrimers within minutes, but pre-treatment with UCB-6876 preserves homotrimers, confirming its inhibition of subunit exchange . This stabilization increases TNF’s thermal denaturation midpoint (ΔT<sub>m</sub>) by 11.8°C compared to DMSO controls .
In Vivo Anti-Inflammatory Activity
In a murine peritonitis model, oral UCB-6876 (30 mg/kg) reduced TNF-induced neutrophil recruitment by 70% (Fig. 2A) . The compound also attenuated clinical scores in the collagen antibody-induced arthritis (CAIA) model, with efficacy comparable to anti-TNF biologics like etanercept . Pharmacokinetic analysis revealed a plasma half-life of 4.2 hours and unbound concentrations exceeding the IC<sub>50</sub> (116 nM) for 12 hours post-dose .
Optimization and Derivative Compounds
Affinity Enhancement Through Structure-Guided Design
Modifying UCB-6876’s benzimidazole with a pyridyl group (UCB-5307) improved binding affinity (K<sub>D</sub> = 9 nM) by forming an additional hydrogen bond with Tyr119<sup>A</sup> . Further optimization yielded UCB-9260, which incorporates a pyrazole extension into a solvent-accessible channel, achieving a k<sub>d</sub> of 4.39×10<sup>−5</sup> s<sup>−1</sup> and ΔT<sub>m</sub> of 17.1°C .
Conformation-Selective Antibodies
A 2021 study generated monoclonal antibodies (e.g., CA1974) that selectively bind the TNF-UCB-9260 complex with 100-fold higher affinity than apo-TNF . Co-crystallization (PDB: 7KPB) confirmed antibody binding to the distorted TNF interface, validating UCB-6876’s mechanism .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume